molecular formula C16H13N3O3S B12498720 ({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid

Cat. No.: B12498720
M. Wt: 327.4 g/mol
InChI Key: FGYVXERURUULGK-UHFFFAOYSA-N
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Description

({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid: is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Introduction of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative under suitable conditions to form the desired pyridine-oxadiazole compound.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the sulfanyl group or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole or pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can form covalent bonds with target proteins, altering their function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The combination of the oxadiazole and pyridine rings with the sulfanyl-acetic acid moiety is unique and not commonly found in other compounds.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
  • Biological Activity : The compound’s ability to interact with multiple biological targets sets it apart from similar compounds, providing a broader range of potential applications in drug development and biotechnology.

This detailed article provides a comprehensive overview of ({5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H13N3O3S/c1-10-2-4-11(5-3-10)15-18-16(22-19-15)12-6-7-13(17-8-12)23-9-14(20)21/h2-8H,9H2,1H3,(H,20,21)

InChI Key

FGYVXERURUULGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O

Origin of Product

United States

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